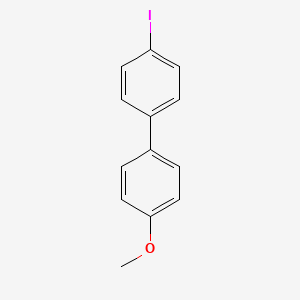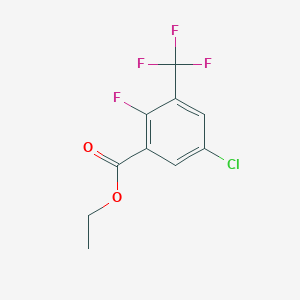
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridine ring, along with a boronic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to replace a hydrogen atom in the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method utilizes palladium as a catalyst to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic acid derivative.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Hydrolysis: Boronic acids can undergo hydrolysis, especially under physiological pH conditions.
Cross-Coupling Reactions: These reactions involve the coupling of boronic acids with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Aldehydes: Used in oxidative dehydroborylation to revert over-borylated products to mono-borylated alkenes.
Major Products Formed
Thienylpyridyl Garlands: Formed via cross-coupling with heteroaryl halides.
Arenes: Formed via nickel-catalyzed cross-coupling with potassium aryl- and heteroaryl trifluoroborates.
Meso-Substituted ABCD-Type Porphyrins: Formed by functionalization reactions.
Aplicaciones Científicas De Investigación
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid primarily involves its role in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromopyridine-3-boronic acid
- 2-Fluoro-3-pyridineboronic acid
- 3-Pyridinylboronic acid
- 6-Bromo-4-methylpyridine-3-boronic acid
Uniqueness
(5-Bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid is unique due to the combination of bromine, fluorine, and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and selectivity in various reactions. This makes it a valuable compound for specific applications in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C6H6BBrFNO2 |
|---|---|
Peso molecular |
233.83 g/mol |
Nombre IUPAC |
(5-bromo-2-fluoro-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BBrFNO2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2,11-12H,1H3 |
Clave InChI |
WEXBIZNVOKFMFN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1F)C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)









